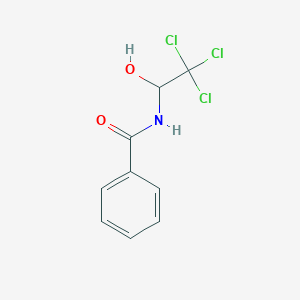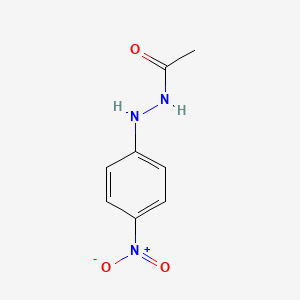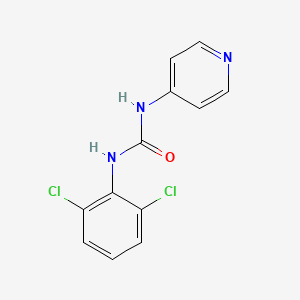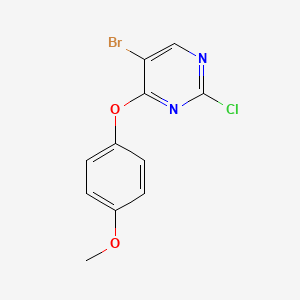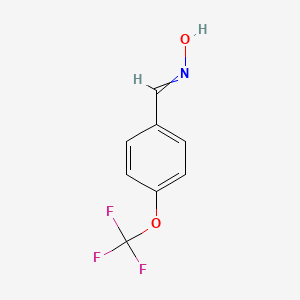
4-(trifluoromethoxy)benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(trifluoromethoxy)benzaldehyde oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from p-Trifluoromethoxybenzaldehyde, which is an aromatic aldehyde with a trifluoromethoxy group attached to the benzene ring. The oxime derivative is formed by the reaction of the aldehyde with hydroxylamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethoxy)benzaldehyde oxime typically involves the reaction of p-Trifluoromethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(trifluoromethoxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Aplicaciones Científicas De Investigación
4-(trifluoromethoxy)benzaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Oxime derivatives are known for their potential therapeutic applications, including as antidotes for organophosphate poisoning.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(trifluoromethoxy)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. The oxime group forms a bond with the phosphorus atom of the organophosphate, leading to the release and reactivation of the enzyme. This mechanism is crucial in the treatment of organophosphate poisoning.
Comparación Con Compuestos Similares
p-Trifluoromethoxybenzaldehyde: The parent aldehyde from which the oxime is derived.
Other Oximes: Compounds like acetone oxime, benzaldehyde oxime, and acetaldoxime share similar functional groups but differ in their substituents and reactivity.
Uniqueness: 4-(trifluoromethoxy)benzaldehyde oxime is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and in the study of enzyme interactions.
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H |
Clave InChI |
SFLMISFBFTUVTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NO)OC(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
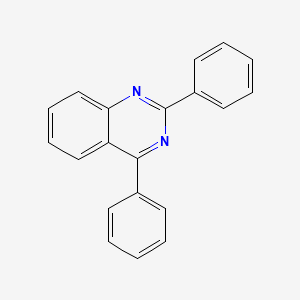
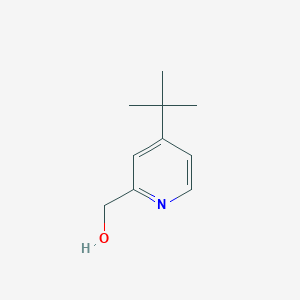
![2-Isopropyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B8809019.png)
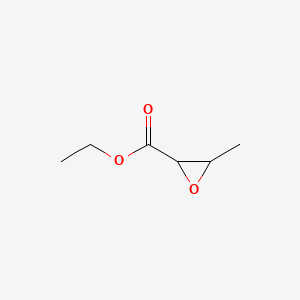

![2-[(3-Methoxyphenylamino)-methylene]malonic acid diethyl ester](/img/structure/B8809040.png)

![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B8809049.png)
![5-(tert-Butyl)-2-(3-fluoropyridin-4-yl)benzo[d]oxazole](/img/structure/B8809054.png)

